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molecular formula C13H22ClNOSi B8582991 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-chloroaniline CAS No. 877678-68-7

2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-chloroaniline

Cat. No. B8582991
M. Wt: 271.86 g/mol
InChI Key: MQTOVVLTIINJGC-UHFFFAOYSA-N
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Patent
US07456170B2

Procedure details

To a stirred solution of 2-amino-5-chlorophenylmethanol (11.1 g, 70.4 mmol) in tetrahydrofuran (50 mL) was added imidazole (5.27 g, 77.5 mmol), followed by careful addition of tert-butyldimethylchlorosilane (10.62 g 70.4 mmol). The reaction mixture was stirred for 24 hours. Imidazole (528 mg, 7.75 mmol) and tert-butyldimethylchlorosilane (1.06 g, 7.03 mmol) were then added. After 1 hour the solid was filtered off and washed with diethyl ether (2×20 mL) and the filtrate was washed with water (10 mL), brine (10 mL), dried over magnesium sulfate and concentrated in vacuo to give the product as a brown oil, 18.83 g (98%).
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.62 g
Type
reactant
Reaction Step Two
Quantity
528 mg
Type
reactant
Reaction Step Three
Quantity
1.06 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[CH2:9][OH:10].N1C=CN=C1.[C:16]([Si:20]([CH3:23])([CH3:22])Cl)([CH3:19])([CH3:18])[CH3:17]>O1CCCC1>[Si:20]([O:10][CH2:9][C:3]1[CH:4]=[C:5]([Cl:8])[CH:6]=[CH:7][C:2]=1[NH2:1])([C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:23])[CH3:22]

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)CO
Name
Quantity
5.27 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10.62 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Step Three
Name
Quantity
528 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1.06 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 1 hour the solid was filtered off
Duration
1 h
WASH
Type
WASH
Details
washed with diethyl ether (2×20 mL)
WASH
Type
WASH
Details
the filtrate was washed with water (10 mL), brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC1=C(N)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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